

An In-depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl-

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Compound of Interest

Compound Name: 1H-Imidazole-4-methanol, 5-methyl-

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1H-Imidazole-4-methanol, 5-methyl-** (CAS No: 29636-87-1). This imidazole derivative is a valuable building block in medicinal chemistry and a subject of interest in proteomics research. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its general reactivity and stability. A workflow for its synthesis and purification is also presented.

Chemical Properties

1H-Imidazole-4-methanol, 5-methyl-, also known by its synonyms 5-Methyl-1H-imidazole-4-methanol and 4-Hydroxymethyl-5-methylimidazole, is a heterocyclic organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group and a hydroxymethyl group.

Physicochemical Data

A summary of the key physicochemical properties of **1H-Imidazole-4-methanol, 5-methyl-** is presented in the table below. While experimental data for some properties are limited, available

information from reliable sources has been compiled.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ N ₂ O	[1] [2]
Molecular Weight	112.13 g/mol	[1] [3]
CAS Number	29636-87-1	[1] [2]
Appearance	White to off-white crystalline powder	[4]
Melting Point	129-132 °C	[5]
Boiling Point	Data not available	
Solubility	Soluble in water	[4]
pKa	Data not available	

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **1H-Imidazole-4-methanol, 5-methyl-**. The following table summarizes the available spectral information.

Spectrum Type	Data	Source(s)
¹³ C NMR	(Methanol-d ₄ , δ in ppm): 9.27, 53.94, 127.92, 130.10, 133.67	[1]
¹ H NMR	(DMSO-d ₆ , δ in ppm): 8.990 (s, 1H), 4.482 (s, 2H), 2.282 (s, 3H)	[4]
¹ H NMR	(D ₂ O, δ in ppm): Similar shifts to DMSO-d ₆	[4]
Mass Spectrum	Data not available	
FTIR	Available for the hydrochloride salt	[6]

Synthesis and Purification

The synthesis of **1H-Imidazole-4-methanol, 5-methyl-** can be achieved through various routes. The most commonly cited method involves the reduction of an ester precursor.

Experimental Protocol: Reduction of Ethyl 5-methyl-1H-imidazole-4-carboxylate

This protocol is based on a reported synthesis and provides a reliable method for the preparation of **1H-Imidazole-4-methanol, 5-methyl-**. [1]

Materials:

- Ethyl 5-methyl-1H-imidazole-4-carboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Concentrated Hydrochloric Acid (HCl)
- Absolute Ethanol

- Celite

Procedure:

- A suspension of lithium aluminum hydride (5.4 g, 142 mmol) in anhydrous THF (200 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- Ethyl 5-methyl-1H-imidazole-4-carboxylate (15.4 g, 100 mmol) is added portion-wise as a slurry in anhydrous THF (100 mL) to the cooled LiAlH₄ suspension.
- The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
- After 24 hours, the reaction is carefully quenched by the slow addition of concentrated HCl.
- The organic solvent (THF) is removed by evaporation under reduced pressure.
- Absolute ethanol is added to the residue, and the mixture is heated to boiling.
- The hot mixture is filtered through a pad of Celite to remove inorganic salts.
- The filtrate is concentrated by evaporation to yield the crude product as a brown semisolid.

Purification: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system would need to be determined empirically. For column chromatography, a silica gel stationary phase with a polar eluent system (e.g., a gradient of dichloromethane and methanol) would be appropriate.

Alternative Synthesis Route

An alternative method involves the reaction of 4-methylimidazole with formaldehyde.^[7] This reaction is typically carried out at an elevated temperature and under basic conditions. The yield and purity of this method can be variable.

Reactivity and Stability

The reactivity of **1H-Imidazole-4-methanol, 5-methyl-** is dictated by the functional groups present: the imidazole ring, the primary alcohol, and the methyl group.

- **Imidazole Ring:** The imidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton can be deprotonated by a strong base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid. The ring is generally stable but can undergo electrophilic substitution reactions.
- **Hydroxymethyl Group:** The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.
- **Stability:** The compound is a stable crystalline solid at room temperature.^[4] However, like many organic molecules, it may be sensitive to strong oxidizing agents, extreme pH, and high temperatures. A study on the thermal decomposition of poly(N-vinylimidazole) showed that imidazole moieties can be eliminated at temperatures above 340 °C.^[8]

Biological Activity and Applications

While a specific, well-defined biological activity or signaling pathway for **1H-Imidazole-4-methanol, 5-methyl-** has not been extensively reported in the literature, it is commercially available as a "product for proteomics research".^[3] This suggests its potential use as a tool compound in chemical biology, possibly as a ligand for protein affinity chromatography, a fragment for fragment-based drug discovery, or a building block for synthesizing more complex probes to study protein function. The imidazole scaffold is a common feature in many biologically active molecules, and derivatives of this compound could be of interest for screening in various therapeutic areas.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1H-Imidazole-4-methanol, 5-methyl-** via the reduction of its ester precursor.



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Caption: Synthesis and purification workflow for **1H-Imidazole-4-methanol, 5-methyl-**.

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